molecular formula C20H23ClN2O3 B13405680 N'-tert-butyl-N'-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide

N'-tert-butyl-N'-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide

Katalognummer: B13405680
Molekulargewicht: 374.9 g/mol
InChI-Schlüssel: PIEYNDWUOMEKNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorobenzoyl group, a methoxy group, and a methylbenzohydrazide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazide Intermediate: The reaction between 2-chlorobenzoyl chloride and tert-butyl hydrazine in the presence of a base such as triethylamine to form N’-tert-butyl-N’-(2-chlorobenzoyl)hydrazine.

    Introduction of the Methoxy Group: The intermediate is then reacted with 3-methoxy-2-methylbenzoyl chloride under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including insecticidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-tert-butyl-N-(2-chlorobenzoyl)hydrazine
  • N-tert-butyl-N-(2-chlorobenzoyl)-N’-(9-fluorenylmethoxycarbonyl)hydrazine
  • N-tert-butyl-N,N’-bis(2-chlorobenzoyl)hydrazine

Uniqueness

N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylbenzohydrazide moieties differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Eigenschaften

Molekularformel

C20H23ClN2O3

Molekulargewicht

374.9 g/mol

IUPAC-Name

N'-tert-butyl-N'-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide

InChI

InChI=1S/C20H23ClN2O3/c1-13-14(10-8-12-17(13)26-5)18(24)22-23(20(2,3)4)19(25)15-9-6-7-11-16(15)21/h6-12H,1-5H3,(H,22,24)

InChI-Schlüssel

PIEYNDWUOMEKNW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC=CC=C2Cl)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.